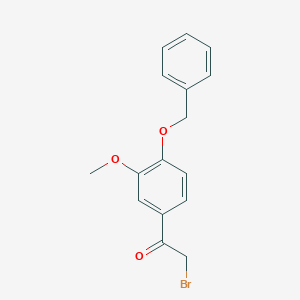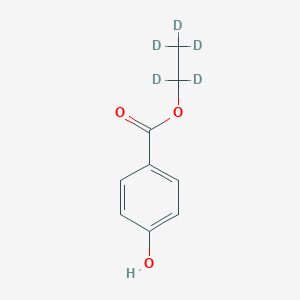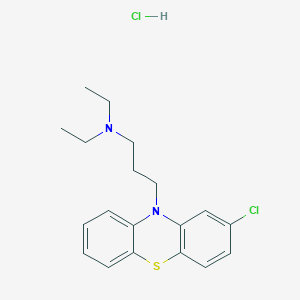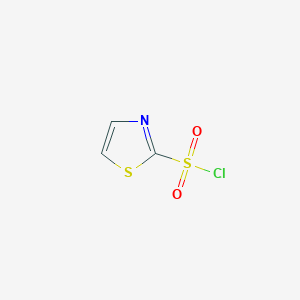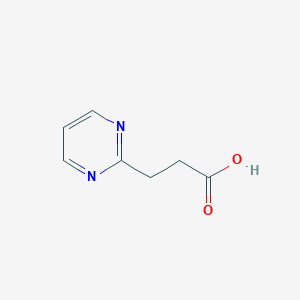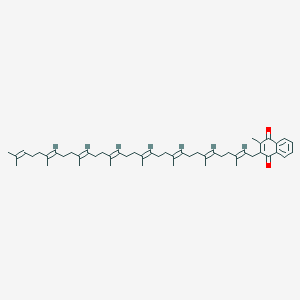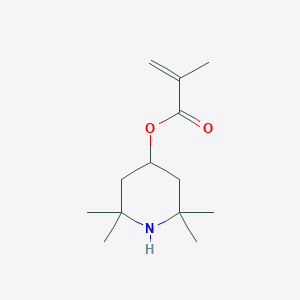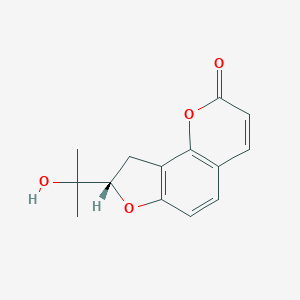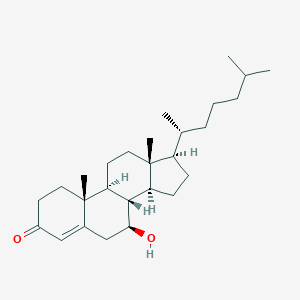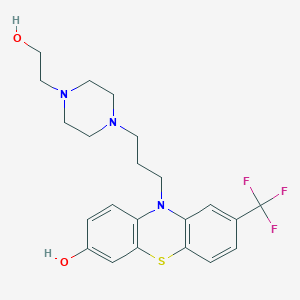
7-Hydroxyfluphenazine
Vue d'ensemble
Description
7-Hydroxyfluphenazine is a hydroxylated derivative of fluphenazine, a phenothiazine antipsychotic medication. . It is characterized by the presence of a hydroxyl group at the seventh position of the phenothiazine ring system.
Applications De Recherche Scientifique
7-Hydroxyfluphenazine has several scientific research applications, including:
Mécanisme D'action
Target of Action
7-Hydroxyfluphenazine, a metabolite of Fluphenazine, primarily targets dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of various brain functions, including motor control, cognition, learning, and emotion.
Mode of Action
This compound interacts with its targets by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors . This interaction depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Biochemical Pathways
It is known that the compound’s interaction with dopaminergic receptors can influence various downstream effects, including the modulation of neurotransmitter release and the regulation of various brain functions .
Pharmacokinetics
This compound is a metabolite of Fluphenazine, which is rapidly absorbed from the gastrointestinal tract and parenteral sites . It has been detected in tissues at higher levels than in plasma, and the levels increase with dose . The compound is found in various tissues, including the liver, kidney, fat, whole brain, and brain regions .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of dopaminergic neurotransmission. By blocking D1 and D2 receptors, the compound can alter the balance of neurotransmitters in the brain, potentially leading to changes in various brain functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s distribution in different tissues can be affected by factors such as the individual’s metabolic rate and the presence of other substances in the body . .
Analyse Biochimique
Biochemical Properties
7-Hydroxyfluphenazine interacts with various enzymes and proteins. It has been found to have 20% the D2 and 5% the D1 affinity of Fluphenazine . The low affinity for dopamine receptors and low brain-levels of this compound indicate that it is not likely to contribute significantly to pharmacologic responses of Fluphenazine .
Cellular Effects
It is known that Fluphenazine and its metabolites, including this compound, are detected in tissues at higher levels than in plasma, and the levels increase with dose .
Molecular Mechanism
It is known to have a lower affinity for dopamine receptors compared to Fluphenazine .
Temporal Effects in Laboratory Settings
It is known that Fluphenazine and its metabolites, including this compound, are detected in tissues at higher levels than in plasma, and the levels increase with dose .
Dosage Effects in Animal Models
It is known that Fluphenazine and its metabolites, including this compound, are detected in tissues at higher levels than in plasma, and the levels increase with dose .
Metabolic Pathways
This compound is a metabolite of Fluphenazine and is involved in its metabolic pathways
Transport and Distribution
It is known that Fluphenazine and its metabolites, including this compound, are detected in tissues at higher levels than in plasma, and the levels increase with dose .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyfluphenazine involves the hydroxylation of fluphenazine. This can be achieved through various methods, including:
Solvent Extraction and Chromatography: The metabolite can be isolated from biological samples using solvent extraction followed by column chromatography and preparative thin-layer chromatography.
Oxidative Cyclization: This method involves the oxidative cyclization of 1,2-diaminobenzenes or diphenylamines.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxyfluphenazine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the phenothiazine ring.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products:
Oxidation: Further oxidized derivatives of this compound.
Reduction: Reduced forms of the phenothiazine ring.
Substitution: Substituted phenothiazine derivatives.
Comparaison Avec Des Composés Similaires
Fluphenazine: The parent compound from which 7-Hydroxyfluphenazine is derived.
Fluphenazine Sulfoxide: Another major metabolite of fluphenazine.
Fluphenazine N4’-oxide: A metabolite with similar pharmacological properties.
Uniqueness: this compound is unique due to its specific hydroxylation at the seventh position, which influences its metabolic and pharmacokinetic properties. This hydroxylation can affect the compound’s interaction with biological systems and its overall pharmacological profile.
Propriétés
IUPAC Name |
10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-8-(trifluoromethyl)phenothiazin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N3O2S/c23-22(24,25)16-2-5-20-19(14-16)28(18-4-3-17(30)15-21(18)31-20)7-1-6-26-8-10-27(11-9-26)12-13-29/h2-5,14-15,29-30H,1,6-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCSDQAFEIGVBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)C(F)(F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186756 | |
| Record name | 7-Hydroxyfluphenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33098-48-5 | |
| Record name | 10-[3-[4-(2-Hydroxyethyl)-1-piperazinyl]propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33098-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxyfluphenazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033098485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxyfluphenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary metabolic pathway of fluphenazine in dogs?
A1: Studies utilizing fluphenazine-¹⁴C have illuminated the major metabolic pathway of fluphenazine in dogs. The primary metabolite identified is 7-hydroxyfluphenazine, formed through hydroxylation at the C-7 position of the phenothiazine ring system. This metabolite has been isolated and characterized from canine feces using techniques such as solvent extraction, column chromatography, and thin-layer chromatography. [, ] Further investigation revealed that the This compound glucuronide conjugate is the predominant form excreted in the bile of dogs. [] These findings collectively suggest that This compound represents a key intermediate in the biotransformation of fluphenazine in this species.
Q2: How do plasma levels of this compound compare to fluphenazine in patients receiving different formulations of the drug?
A2: Research indicates significant differences in the plasma levels of this compound relative to the parent drug, fluphenazine, depending on the formulation administered. In patients receiving oral fluphenazine, levels of this compound are markedly higher than fluphenazine levels, underscoring the significant first-pass metabolism associated with this route. [, ] Conversely, in patients on depot fluphenazine decanoate, this compound levels are notably lower than fluphenazine, indicating a distinct metabolic profile for the long-acting formulation. [, ] These findings highlight the importance of considering formulation-dependent pharmacokinetic variability when interpreting this compound levels in clinical settings.
Q3: Can this compound be detected in patients receiving long-term treatment with fluphenazine decanoate?
A3: Yes, despite its lower levels compared to the parent drug in patients on depot fluphenazine, this compound can be detected in a significant proportion of these individuals. A study employing a sensitive radioimmunoassay found detectable levels of this compound in 64% of plasma samples from patients undergoing long-term treatment with 5 mg biweekly intramuscular injections of fluphenazine decanoate. [] This suggests that while present at lower concentrations compared to oral administration, this compound still contributes to the overall pharmacological profile in long-term depot fluphenazine therapy.
Q4: How does the pharmacological activity of this compound compare to fluphenazine?
A4: Research suggests that This compound exhibits similar pharmacological effects to its parent compound, fluphenazine, implicating it as an active metabolite. Animal studies demonstrate that This compound can inhibit open-field behavior, reduce methamphetamine-induced hyperactivity, and induce catalepsy in mice, mirroring the effects of fluphenazine. [] Furthermore, This compound also demonstrates antagonistic effects on apomorphine-induced behaviors in rats, further supporting its dopamine receptor blocking properties. [, ] These findings indicate that this compound likely contributes to the overall therapeutic and side effect profile of fluphenazine.
Q5: What is the significance of identifying intact glucuronide and sulfate conjugates of fluphenazine in rat bile?
A5: The identification of intact glucuronide and sulfate conjugates of fluphenazine, including this compound ring glucuronide and fluphenazine glucuronide, in rat bile provided direct evidence of phase-II metabolism for this drug. [] This finding is significant because it indicates that these conjugation reactions play a direct role in the detoxification and elimination of fluphenazine. Understanding these metabolic pathways is crucial for characterizing drug clearance mechanisms and potential drug-drug interactions.
Q6: What analytical techniques were employed to identify and characterize this compound and other fluphenazine metabolites?
A6: Several analytical methods have been instrumental in identifying and characterizing this compound and other fluphenazine metabolites. Early studies utilized a combination of techniques, including radiolabeling (¹⁴C), solvent extraction, column chromatography, thin-layer chromatography, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. [, ] These methods allowed for the separation, purification, and structural elucidation of fluphenazine metabolites from biological samples. More recently, radioimmunoassays (RIA) have been developed and applied to specifically measure this compound levels in plasma. [] This sensitive and specific technique has facilitated the study of this compound pharmacokinetics in clinical settings.
Q7: What is the significance of the "disabling side effects" concept in the context of fluphenazine and its metabolites?
A7: The emergence of the "disabling side effects" concept is crucial when studying the relationship between plasma levels of fluphenazine and its metabolites, such as this compound, and their clinical efficacy. This concept acknowledges that simply achieving a specific plasma concentration might not guarantee therapeutic success. Instead, it emphasizes the importance of balancing therapeutic benefit with side effects that patients might find unacceptable and ultimately detrimental to treatment adherence. [] This highlights the need for individualized treatment approaches, considering factors such as patient tolerance and subjective experiences when optimizing fluphenazine therapy.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





